3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc
Description
Polaprezinc is a chelated form of zinc and L-carnosine, known for its mucosal protective properties. It was first approved in Japan and has been clinically used to treat gastric ulcers. Polaprezinc has shown potential in treating pressure ulcers and small intestine mucosal injury associated with long-term aspirin therapy .
Properties
Molecular Formula |
C9H13N4O3Zn- |
|---|---|
Molecular Weight |
290.6 g/mol |
IUPAC Name |
3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/p-1 |
InChI Key |
MORUQNQGRSLTCD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N=C(CCN)[O-].[Zn] |
Origin of Product |
United States |
Preparation Methods
Polaprezinc is synthesized through a series of chemical reactions. The process begins with the preparation of 2-cyanoacetyl chloride and dichloromethane into a solution. This solution is then added dropwise into a dichloromethane solution of trimethylsilyl-protected L-histidine, followed by the addition of imidazole to obtain (s)-2-cyanoacetamido-3-(1H-imidazole-4-yl) propionic acid. The next step involves catalytic hydrogenation to obtain a crude product of L-carnosine. This crude product is then adsorbed with alkaline macroporous ion exchange resin, washed with an aqueous solution of alkali metal acetate, and spray-dried to obtain the solid alkali metal salt of L-carnosine. Finally, the salt is dissolved in methanol, and a methanol solution of zinc acetate is added. The mixture is refined with methanol water solution to obtain the refined product of polaprezinc .
Chemical Reactions Analysis
Polaprezinc undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and imidazole for substitution reactions. The major products formed from these reactions include L-carnosine and zinc complexes .
Scientific Research Applications
Polaprezinc has a wide range of scientific research applications. In chemistry, it is studied for its unique chelation properties. In biology and medicine, polaprezinc is used to treat gastric ulcers, pressure ulcers, and small intestine mucosal injuries. It has also shown potential in improving the eradication rates of Helicobacter pylori and providing mucosal protection by increasing heat shock protein expression and presenting antioxidant and antiapoptotic effects. Additionally, polaprezinc can inhibit the expression of inflammatory factors and stimulate the proliferation and migration of granulation tissue in injured epithelial cells .
Mechanism of Action
Polaprezinc exerts its effects by increasing the expression of various antioxidant enzymes, including superoxide dismutase 1, heme oxygenase-1, glutathione S-transferase, glutathione peroxidase, peroxidredoxin-1, and peroxidredoxin-5. This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. Polaprezinc also inhibits the activity of the transcription factor nuclear factor-kappaB and decreases the expression of various inflammatory cytokines, including interleukin 1beta, interleukin 6, interleukin 8, and tumor necrosis factor alpha. Additionally, it promotes the expression of numerous growth factors, including platelet-derived growth factor-B, vascular endothelial growth factor, and nerve growth factor, as well as various heat shock proteins. This process promotes tissue growth and protects against damage to the gastric mucosa .
Comparison with Similar Compounds
Polaprezinc is unique compared to other zinc complexes due to its chelation with L-carnosine, which enhances its mucosal protective properties. Similar compounds include zinc sulfate, zinc acetate, and zinc gluconate. polaprezinc’s healing efficacy against ulceration is significantly greater than that of other zinc complexes and free L-carnosine. The pharmacological activity of polaprezinc is mainly attributable to the zinc ion, which is effectively transported into the ulcer by means of L-carnosine .
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